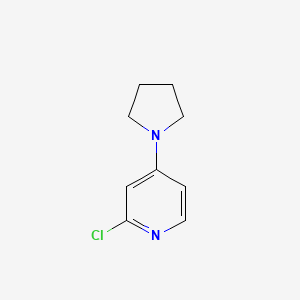
2-Chloro-4-pyrrolidinopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-pyrrolidinopyridine is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. It is characterized by the presence of a pyridine ring, which is a heterocyclic aromatic organic compound, with a chlorine atom and a pyrrolidine group attached at the 2nd and 4th positions, respectively.
Synthesis Analysis
The synthesis of related pyridine derivatives has been demonstrated in several studies. For instance, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a compound similar to 2-Chloro-4-pyrrolidinopyridine, was synthesized from 2-amino-4-methylpyridine through a series of chlorination and condensation reactions, achieving an overall yield of about 62% . Another related compound, 2-chloro-4-aminopyridine, was synthesized from 2-chloropyridine using a green chemistry approach involving N-oxidation, nitration, and reduction, with an impressive yield of 81.3% .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized by X-ray crystallography. For example, the crystal structure of a cobalt(II) complex with 2-amino-4-methylpyridine was solved, revealing mononuclear units and crystallization in the orthorhombic system . Similarly, the crystal structures of hydrogen-bonded compounds of chloranilic acid with various pyridines were determined, showcasing the importance of hydrogen bonding in the crystal packing .
Chemical Reactions Analysis
Pyridine derivatives participate in a variety of chemical reactions. The immobilization of 2-chloro-5-bromopyridine on polystyrene via a silicon linker allowed for selective reactions with organometallic reagents, providing access to a library of pyridine-based synthons . Additionally, the displacement of a heterocyclic base from a palladium complex by water or chloride ions was studied, highlighting the complex kinetics involved in such reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the magnetic properties and FTIR spectra of Co(II) complexes with various methylpyridines were analyzed, showing high-spin cobalt(II) and characteristic CoL2X2 vibrations . The crystal packing and supramolecular interactions of a platinum(II) complex with a bipyridine derivative were also described, emphasizing the role of molecular interactions in the formation of different crystal forms .
Scientific Research Applications
-
Synthesis of Phosphatidylcholines
- Application Summary : 4-Pyrrolidinopyridine is used as a catalyst in the synthesis of phosphatidylcholines from sn-glycero-3-phosphocholine .
- Methods of Application : The procedure utilizes 4-pyrrolidinopyridine as a catalyst and moderate amounts of fatty acid anhydride in a 1:1 mixture of benzene-dimethylsulfoxide (DMSO) at 40-42°C for 2-5 hours .
- Results : The procedure offers advantages over other reported procedures for the synthesis of phosphatidylcholine in that the large-scale synthesis and purification can be achieved in a minimum time .
-
Preparation of C2-Symmetric Chiral 4-Pyrrolidinopyridine Catalysts
- Application Summary : A practical method was developed for the preparation of a diastereomeric library of C2-symmetric chiral 4-pyrrolidinopyridine catalysts with dual amide side chains .
- Methods of Application : The use of a racemic precursor is key to the concise production of catalysts with diverse stereochemistry .
- Results : The method allows for the preparation of all four possible isomers of C2-symmetric PPY catalysts with dual chiral amide side chains at C(2) and C(5), which is meaningful for optimizing the conditions for targeted site-selective molecular transformations .
-
Site-Selective Acylation of Complex Molecules
- Application Summary : 4-Pyrrolidinopyridine is used as a catalyst for the site-selective acylation of complex molecules, including monosaccharides and other carbohydrates .
- Methods of Application : The process involves the use of 4-Pyrrolidinopyridine as a catalyst in the presence of Ac2O and DMAP .
- Results : The method allows for the selective acylation of a secondary hydroxyl group in the presence of a primary hydroxyl group, which is typically challenging due to steric effects .
-
- Application Summary : 4-Pyrrolidinopyridine can be used as an organic structure directing agent in the synthesis of molecular sieves .
- Methods of Application : In the preparation process of ATS structure molecular sieves containing Al, this compound is used as a directing agent, allowing Al to enter the framework in a tetracoordinate form .
- Results : The use of 4-Pyrrolidinopyridine as a directing agent in the synthesis of molecular sieves can enhance the efficiency and selectivity of the process .
-
Site-Selective Acylation of Complex Molecules
- Application Summary : 4-Pyrrolidinopyridine is used as a catalyst for the site-selective acylation of complex molecules, including monosaccharides .
- Methods of Application : The process involves the use of 4-Pyrrolidinopyridine as a catalyst in the presence of Ac2O and DMAP .
- Results : The method allows for the selective acylation of a secondary hydroxyl group in the presence of a primary hydroxyl group, which is typically challenging due to steric effects .
-
- Application Summary : 4-Pyrrolidinopyridine can be used as an organic structure directing agent in the synthesis of molecular sieves .
- Methods of Application : In the preparation process of ATS structure molecular sieves containing Al, this compound is used as a directing agent, allowing Al to enter the framework in a tetracoordinate form .
- Results : The use of 4-Pyrrolidinopyridine as a directing agent in the synthesis of molecular sieves can enhance the efficiency and selectivity of the process .
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-pyrrolidin-1-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJAIBOGGBWBGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470375 |
Source


|
| Record name | 2-Chloro-4-pyrrolidinopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-pyrrolidinopyridine | |
CAS RN |
874758-84-6 |
Source


|
| Record name | 2-Chloro-4-pyrrolidinopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


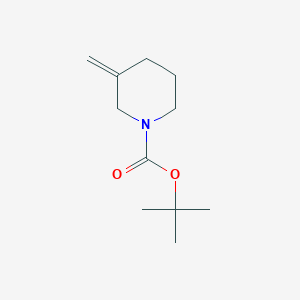
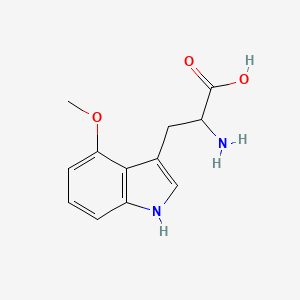
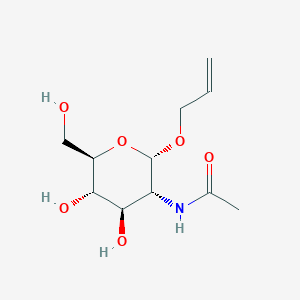

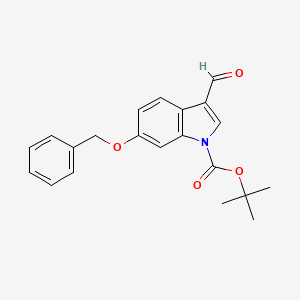
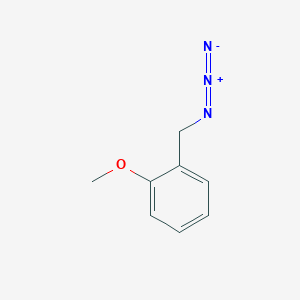

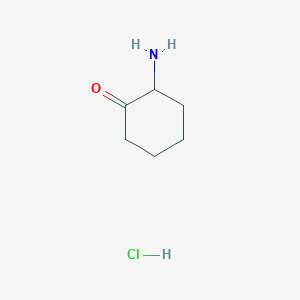
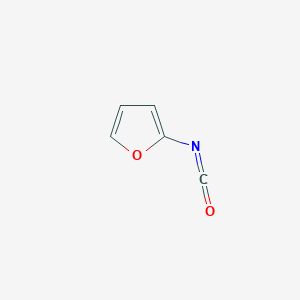
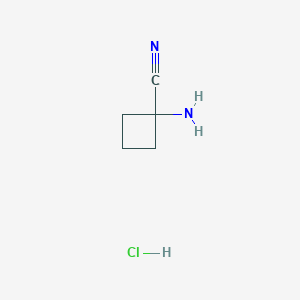

![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)
